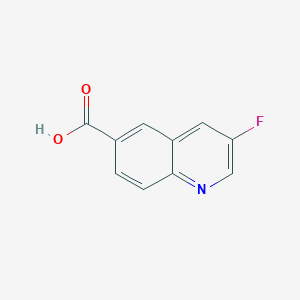

3-Fluoroquinoline-6-carboxylic acid

Description

Contextualization of Quinolones as Synthetic Therapeutic Agents

Quinolones are a major class of synthetic antibacterial agents. wikipedia.org Their fundamental structure is a bicyclic system. nih.gov The development of these agents began with the discovery of nalidixic acid in 1962, which was initially used for treating urinary tract infections. nih.govcalvin.edu Since then, extensive research has led to the synthesis of numerous quinolone analogues with improved properties. calvin.edu

Significance of Fluorine Substitution in Quinolone Scaffolds

A pivotal advancement in quinolone development was the introduction of a fluorine atom into the quinolone ring, creating the fluoroquinolones. nih.gov This substitution, typically at the C-6 position, dramatically enhances the compound's antibacterial activity. nih.gov The fluorine atom is thought to improve the drug's penetration into bacterial cells and its binding affinity for the target enzymes, DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov

Role of the Carboxylic Acid Moiety in Quinolone Pharmacophores

The carboxylic acid group at the 3-position is a critical feature of the fluoroquinolone pharmacophore. nih.gov This acidic moiety is essential for the molecule's interaction with the bacterial DNA gyrase, a key enzyme involved in DNA replication. nih.gov While essential for activity, this group can be modified to create prodrugs or hybrid molecules with altered properties. nih.govnih.gov Research has shown that replacing the carboxylic acid can lead to a loss of antibacterial activity, highlighting its importance. nih.gov

Historical Trajectory and Generational Advancements of Fluoroquinolone Carboxylic Acids

The evolution of fluoroquinolones is often categorized into generations, each marked by an expanded spectrum of activity and improved pharmacokinetic profiles.

First Generation: Represented by nalidixic acid, these early quinolones had a narrow spectrum of activity, primarily against Gram-negative bacteria. calvin.edu

Second Generation: The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at C-7 led to the second generation, including well-known agents like ciprofloxacin (B1669076) and norfloxacin (B1679917). wikipedia.org This generation exhibited a broader spectrum, including activity against Pseudomonas aeruginosa.

Third Generation: Compounds like levofloxacin (B1675101) characterize the third generation, which showed enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. nih.gov

Fourth Generation: This generation, with examples like moxifloxacin, offers the broadest spectrum of activity, including effectiveness against anaerobic bacteria.

Interactive Data Tables

Table 1: Physicochemical Properties of a Representative Fluoroquinolone Carboxylic Acid Intermediate

| Property | Value | Source |

| Compound Name | 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | sigmaaldrich.comchemicalbook.com |

| CAS Number | 86393-33-1 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₃H₉ClFNO₃ | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 281.67 g/mol | chemicalbook.com |

| Melting Point | 242-245 °C | sigmaaldrich.com |

| Appearance | Solid | researchgate.net |

Table 2: Related Fluoroquinoline Carboxylic Acid Structures

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from "3-Fluoroquinoline-6-carboxylic acid" |

| 6-Fluoroquinoline-3-carboxylic acid | 116293-90-4 | C₁₀H₆FNO₂ | Lacks the 3-fluoro substituent. |

| 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 | C₁₃H₉ClFNO₃ | Contains a chloro group at position 7 and a cyclopropyl (B3062369) group at N-1. |

| Ciprofloxacin | 85721-33-1 | C₁₇H₁₈FN₃O₃ | A more complex structure with a piperazine ring at C-7 and a cyclopropyl group at N-1. |

Detailed Research Findings

The synthesis of fluoroquinolone derivatives often involves the construction of the core quinolone ring system followed by the introduction of various substituents. rsc.org The synthesis of compounds structurally similar to "this compound" has been described in the context of preparing more complex fluoroquinolone antibiotics. sigmaaldrich.comrsc.org For example, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a known intermediate in the synthesis of ciprofloxacin. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPHWCCPCEPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoroquinoline 6 Carboxylic Acid and Analogous Fluoroquinolone Scaffolds

Conventional Synthetic Pathways for Fluoroquinoline Carboxylic Acid Derivatives

Traditional methods for constructing the quinolone core have been the bedrock of fluoroquinolone synthesis for decades. These pathways, often named after their developers, typically involve the condensation of an aromatic amine with a β-ketoester or a similar three-carbon unit, followed by a high-temperature cyclization reaction.

A prominent conventional route is the Gould-Jacobs reaction . This method begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMMET). quimicaorganica.org The resulting intermediate undergoes thermal cyclization, typically by heating in an inert, high-boiling solvent like diphenyl ether, to form the ethyl ester of a 4-hydroxyquinoline-3-carboxylic acid. quimicaorganica.org Subsequent hydrolysis yields the desired quinolone carboxylic acid. quimicaorganica.org

Another classical approach is the Conrad-Limpach synthesis , which involves the reaction of an aniline with a β-ketoester. mdpi.com Depending on the reaction conditions, this can yield either 4-quinolones or 2-quinolones. The synthesis of 4-quinolones requires heating the intermediate Schiff base to high temperatures (200–250 °C) to induce cyclization. mdpi.com

The Combes quinoline (B57606) synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions, commonly using concentrated sulfuric acid, to produce substituted quinolines. wikipedia.orgiipseries.org Other notable methods include the Skraup synthesis, which uses glycerol (B35011) and an oxidizing agent, and the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.org

These conventional methods, while effective, often suffer from drawbacks such as the need for harsh reaction conditions (e.g., excessive heat), the use of hazardous solvents, and the generation of significant waste. primescholars.comsruc.ac.uk

Green Chemistry Approaches in Fluoroquinolone Synthesis

In response to the environmental shortcomings of conventional methods, significant research has focused on developing greener synthetic routes for fluoroquinolones. primescholars.comsruc.ac.uk These approaches prioritize sustainability by using safer solvents, recyclable catalysts, and more energy-efficient conditions. ijbpas.com

The development of novel catalytic systems is a cornerstone of green chemistry in fluoroquinolone synthesis. These catalysts aim to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

One notable advancement is the use of a giant-ball nanoporous isopolyoxomolybdate, specifically (NH₄)₄₂[Mo^(VI)₇₂Mo^(V)₆₀O₃₇₂(CH₃COO)₃₀(H₂O)₇₂] ({Mo₁₃₂}), as a highly efficient and recyclable catalyst. jmcs.org.mxscielo.org.mx This Keplerate-type catalyst has been successfully used in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives in refluxing water, achieving high yields in short reaction times. jmcs.org.mxscielo.org.mx The catalyst is easily recovered from the aqueous solution and can be reused multiple times with consistent activity. ijbpas.comjmcs.org.mx

Other catalytic systems employed in quinolone synthesis include:

Palladium on carbon (Pd/C) : Used for catalytic reduction steps, such as the reduction of a nitro group followed by intramolecular cyclization to form a 4-hydroxyquinolin-2-one. mdpi.com

Iron(III) : Iron(III)-catalyzed oxidative coupling reactions have been demonstrated for the synthesis of 4-quinolones. rsc.org

Copper(I) : Copper-catalyzed intermolecular cyclization of anilines with alkynes provides a route to 4-quinolone derivatives. rsc.org

These catalytic methods represent a significant improvement over traditional syntheses that often require stoichiometric amounts of harsh reagents. primescholars.com

A key principle of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net In fluoroquinolone synthesis, this has been achieved by using water as a reaction medium or by conducting reactions under solvent-free conditions.

The use of refluxing water as a solvent, particularly in conjunction with water-soluble catalysts like the {Mo₁₃₂} polyoxometalate, has proven to be an effective green alternative. jmcs.org.mx This approach avoids the use of toxic, high-boiling organic solvents like pyridine (B92270) or diphenyl ether. primescholars.comjmcs.org.mx Other environmentally benign solvents such as ethanol (B145695) are also employed. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation, represent another important green methodology. researchgate.net For instance, the Gould-Jacob reaction has been adapted to solvent-free conditions using microwaves, leading to the formation of 4-quinolones in good to excellent yields within minutes. rsc.org

Table 1: Comparison of Conventional and Green Reaction Conditions for Fluoroquinolone Synthesis

| Feature | Conventional Approach | Green Approach |

|---|---|---|

| Solvent | High-boiling, hazardous solvents (e.g., Diphenyl ether, Pyridine, DMSO) mdpi.comnih.govresearchgate.net | Water, Ethanol, or solvent-free conditions jmcs.org.mxnih.govresearchgate.net |

| Catalyst | Often requires strong acids (H₂SO₄) or bases in stoichiometric amounts wikipedia.orgiipseries.org | Recyclable catalysts (e.g., {Mo₁₃₂}, Pd/C, Metal complexes) jmcs.org.mxmdpi.comrsc.org |

| Energy | Prolonged heating at high temperatures mdpi.comresearchgate.net | Microwave irradiation, lower temperatures, shorter reaction times ijbpas.comrsc.orgresearchgate.net |

| Byproducts | Significant generation of waste and difficult-to-remove solvents primescholars.comsruc.ac.uk | Minimal waste, simplified product isolation ijbpas.comjmcs.org.mx |

Microwave-Assisted Synthesis Techniques for Quinolone Carboxylic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of quinolone carboxylic acids. ijbpas.com This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. ijbpas.com This often results in dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. primescholars.comijbpas.com

Microwave irradiation has been successfully applied to various key steps in fluoroquinolone synthesis, including:

Direct Amination : The reaction of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine derivatives can be performed efficiently under microwave irradiation, often without a solvent. researchgate.net

Cyclization Reactions : The intramolecular cyclization step to form the quinolone ring, such as in the Gould-Jacob reaction, can be completed in minutes under microwave heating, compared to hours with conventional methods. rsc.org

Coupling Reactions : In one study, the coupling of a quinolone carboxylate with benzylamine (B48309) was achieved in 1.5 hours at 220 °C using a microwave reactor, demonstrating the ability to use high temperatures in sealed vessels for short durations. nih.gov

The choice of solvent is critical in microwave synthesis, as its dielectric properties determine how effectively it absorbs microwave energy. ijbpas.com Solvents with high dielectric constants like DMF, DMSO, and ethylene (B1197577) glycol are heated rapidly, whereas non-polar solvents like toluene (B28343) are not. ijbpas.comnih.gov

Table 2: Attempted Microwave-Assisted Coupling of Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with Aniline

| Solvent | Temperature (°C) | Time (minutes) | Outcome |

|---|---|---|---|

| EtOH | 150 | 60 | No Reaction |

| Ethylene glycol | 200 | 30 | Ester byproduct isolated |

| DMSO | 200 | 60 | Slight reaction, mostly unreacted |

| DMF | 220 | 60 | Slight reaction, mostly unreacted |

| PhOPh | 220 | 60 | No Reaction |

Data sourced from a study on microwave-assisted synthesis, illustrating the influence of reaction conditions. nih.gov

Mechanistic Insights into Key Reaction Steps (e.g., Cycloacylation, Condensation)

Understanding the mechanisms of the core reactions is crucial for optimizing synthetic routes and designing new analogs. The formation of the quinolone scaffold hinges on two fundamental processes: condensation and cyclization (or cycloacylation).

Condensation: This step typically involves the formation of a Schiff base or an enamine intermediate. In the Combes synthesis, for example, the reaction begins with the acid-catalyzed nucleophilic addition of an aniline to a β-diketone. wikipedia.org This is followed by a dehydration step to yield a Schiff base, which then tautomerizes to a more stable enamine intermediate. wikipedia.org

Cycloacylation/Cyclization: This is the key ring-forming step. The mechanism varies depending on the specific reaction.

In the Gould-Jacobs reaction , the initial Michael-type addition product undergoes an intramolecular cyclization upon heating. mdpi.com

In the Combes synthesis , the enamine intermediate is protonated, and then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgiipseries.org This annulation is the rate-determining step. wikipedia.org The resulting intermediate is then dehydrated to afford the final aromatic quinolone product. wikipedia.org

The Conrad-Limpach reaction is believed to proceed through an intramolecular hetero-Diels-Alder reaction of an iminoenol form, which requires high thermal energy. mdpi.com

These mechanistic pathways highlight the interplay of electronic and steric effects that govern the regioselectivity and efficiency of quinolone synthesis. wikipedia.org

Chemical Reactivity and Derivatization Strategies of Fluoroquinoline Carboxylic Acids

Chemical Transformations Involving the Carboxylic Acid Group

The carboxylic acid at the C-3 position is a cornerstone for the biological activity of many quinolones, but it also serves as a versatile starting point for synthetic modifications. nih.govnih.gov Its transformation into other functional groups or its use as an anchor for building complex heterocyclic systems are common strategies to create diverse chemical libraries. nih.gov

The conversion of the C-3 carboxylic acid into amides, esters, and hydrazides is a fundamental derivatization strategy. These transformations are typically high-yielding and can be accomplished through standard synthetic protocols.

Esters: Esterification of the quinolone carboxylic acid can be achieved through reactions such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For instance, 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid can be dissolved in alcohols like methanol (B129727), ethanol (B145695), or propanol (B110389) with concentrated H₂SO₄ to yield the corresponding methyl, ethyl, or propyl esters. nih.gov This method is crucial for creating intermediates for further reactions, such as the synthesis of triazole conjugates. nih.govnih.govrsc.org

Hydrazides: Acid hydrazides are key intermediates for synthesizing various heterocyclic compounds like oxadiazoles (B1248032) and triazoles. nih.govosti.gov They are typically prepared by reacting the corresponding ester or the carboxylic acid itself with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govnih.govresearchgate.net A continuous flow process has also been developed for the synthesis of acid hydrazides from carboxylic acids, offering high yields and short reaction times. osti.gov For example, norfloxacin (B1679917) has been reacted with hydrazine hydrate to form a hydrazide intermediate, which is a precursor for bis-fluoroquinolone systems. nih.gov

Amides: Amide derivatives can be synthesized by coupling the carboxylic acid with various amines. This reaction often requires activating the carboxylic acid, for example, by converting it into an acid chloride or using coupling agents. These amide linkages are used to connect fluoroquinolones to other bioactive molecules. For example, fluoroquinolone derivatives bearing an acetamide (B32628) linkage have been synthesized by reacting a fluoroquinolone with a substituted amine in the presence of NaHCO₃ in DMF. tandfonline.com

Table 1: Synthesis of Amide, Ester, and Hydrazide Derivatives

| Derivative | Starting Material | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Esters | Fluoroquinolone Carboxylic Acid | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Fischer esterification; creates intermediates for further synthesis. | youtube.comnih.gov |

| Hydrazides | Fluoroquinolone Ester/Carboxylic Acid | Hydrazine Hydrate (N₂H₄·H₂O) | Key precursors for heterocycle synthesis (oxadiazoles, triazoles). | nih.govnih.govresearchgate.net |

| Amides | Fluoroquinolone Carboxylic Acid | Amine, Coupling Agent or Base (e.g., NaHCO₃) | Forms stable linkages to other molecular fragments. | tandfonline.com |

Replacing the C-3 carboxylic acid group with various heterocyclic rings is a prominent strategy to modify the properties of fluoroquinolones. nih.gov This bioisosteric replacement can lead to compounds with novel biological activities. nih.gov

The synthesis of five-membered heteroaryl-fluoroquinolone hybrids often begins with the conversion of the C-3 carboxylic acid to an acid hydrazide. nih.gov

Oxadiazoles: 1,3,4-Oxadiazole (B1194373) rings can be introduced by cyclizing the acid hydrazide intermediate. One common method involves treating the hydrazide with carbon disulfide to form an intermediate that can be further manipulated. nih.gov Another approach is the reaction of the hydrazide with a second fluoroquinolone molecule in the presence of a dehydrating agent like POCl₃. nih.gov Symmetrical bis-fluoroquinolones linked by a 1,3,4-oxadiazole ring have been successfully synthesized by replacing the carboxylic acid groups of two fluoroquinolone molecules. nih.gov Additionally, 1,3,4-oxadiazoles can be synthesized directly from carboxylic acids and acylhydrazides using reagents like triphenylphosphine (B44618) and trichloroisocyanuric acid or via Deoxo-Fluor. organic-chemistry.orgresearchgate.net

Triazoles: The 1,2,4-triazole (B32235) moiety is another common heterocyclic system introduced at the C-3 position. Synthesis can be achieved by converting oxadiazole hybrids into 1,2,4-triazoles. nih.gov Schiff bases derived from 3-mercaptotriazole-modified levofloxacin (B1675101) have also been used as precursors for further reactions. nih.gov A popular method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper (a "click chemistry" reaction). nih.govnih.govrsc.orgbeilstein-journals.org This has been used to create fluoroquinolone-triazole conjugates. nih.govnih.govrsc.orgdergipark.org.tr

Tetrazoles: The incorporation of a tetrazole ring in place of the carboxylic acid has been achieved through a multi-step process. This involves converting the carboxyl group into a nitro group, followed by reduction to an amino group. The resulting amino derivative then reacts with sodium azide and triethylorthoformate to form the tetrazole ring. nih.gov

Thiazoles: Thiazole (B1198619) and thiadiazole conjugates of fluoroquinolones have been synthesized as potent antimicrobial agents. nih.gov The synthesis often involves creating an acetamide derivative of the fluoroquinolone, which is then reacted with a thiazole-containing moiety. nih.gov In some cases, a fused heterocyclic ketone containing a thiazole ring is used as a bioisosteric replacement for the C-3 carboxylic acid group. nih.gov

The carboxylic acid group can also serve as a precursor for the formation of fused heterocyclic systems.

Benzimidazoles: Benzimidazole derivatives can be synthesized by condensing a 1,2-aromatic diamine with a carboxylic acid. nih.gov While conventional methods require harsh conditions, newer routes, including microwave-assisted synthesis, have been developed. nih.govnih.gov For example, new fluoro-benzimidazole derivatives have been synthesized via microwave-supported reactions, starting from precursors that can be derived from carboxylic acids. nih.gov

Benzoxazoles: The synthesis of benzoxazoles typically involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.net One-pot methods using reagents like Deoxo-Fluor can directly convert carboxylic acids into benzoxazoles. researchgate.net

Benzothiazoles: Fluoroquinolone derivatives have been clubbed with benzothiazoles to create novel hybrid molecules. tandfonline.com The synthesis can involve creating an acetamide linkage between the fluoroquinolone core and a benzothiazole (B30560) moiety. tandfonline.com In other strategies, fused systems like pyrido[1,2,3-de] nih.govCurrent time information in Bangalore, IN.benzothiazine-6-carboxylic acids are synthesized, which are structurally related to known fluoroquinolones. nih.gov

Table 2: Heterocyclic Moieties Incorporated at the Fluoroquinolone Core

| Heterocycle Type | Specific Ring | Synthetic Precursor | Key Reaction Type | Reference(s) |

|---|---|---|---|---|

| Five-Membered | 1,3,4-Oxadiazole | Acid Hydrazide | Cyclization/Dehydration | nih.govorganic-chemistry.orgnih.gov |

| 1,2,3-Triazole | Alkyne/Azide | Huisgen Cycloaddition | nih.govnih.govrsc.org | |

| 1,2,4-Triazole | Oxadiazole or Thione | Ring Transformation/Cyclization | nih.govdergipark.org.tr | |

| Tetrazole | Amino derivative | Reaction with Sodium Azide | nih.gov | |

| Thiazole | Acetamide derivative | Substitution/Coupling | nih.gov | |

| Fused | Benzimidazole | Carboxylic Acid | Condensation with diamine | nih.govnih.gov |

| Benzoxazole | Carboxylic Acid | Condensation with aminophenol | researchgate.net | |

| Benzothiazole | Fluoroquinolone core | Coupling/Lactamization | tandfonline.comnih.govresearchgate.net |

Bis-fluoroquinolones are dimeric structures where two fluoroquinolone units are joined together. The C-3 carboxylic acid is instrumental in forming the linker. These molecules have been investigated as potential antitumor agents. nih.gov One strategy involves replacing the carboxylic acid groups of two separate fluoroquinolone molecules with a five-membered heterocycle, such as a 1,3,4-oxadiazole ring, which then acts as the covalent link. nih.gov An alternative method involves forming a hydrazide from one fluoroquinolone molecule, which then undergoes cyclization with a second fluoroquinolone molecule in the presence of POCl₃ to yield the C3/C3 linked bis-fluoroquinolone. nih.gov

Cyclization Reactions to Introduce Heterocyclic Moieties at C-3/C-6

Modifications and Substitutions at Other Quinolone Ring Positions

While the C-3 carboxylic acid is a major site for derivatization, modifications at other positions of the quinolone ring are crucial for tuning the molecule's activity and properties. Key positions for substitution include N-1, C-5, C-7, and C-8. nih.govgoogle.com

N-1 Position: The substituent at the N-1 position significantly influences the compound's potency. Common substituents include small alkyl groups like ethyl or cyclopropyl (B3062369). nih.govnih.govresearchgate.net The synthesis of 1-ethyl or 1-benzyl derivatives is a common step in building new fluoroquinolone analogues. nih.govresearchgate.net

C-5 Position: Introduction of a fluorine atom at the C-5 position has been explored to develop new HIV-1 integrase inhibitors. nih.gov The nature of the substituent at C-5 can also affect the molecule's penetration into cells. researchgate.net

C-7 Position: The C-7 position is one of the most frequently modified sites in the development of fluoroquinolones. nih.gov The introduction of a piperazine (B1678402) ring at this position, which itself can be further substituted, led to significant improvements in antibacterial activity. nih.gov A wide variety of heterocyclic and acyclic amines have been introduced at C-7 to modulate the biological and pharmacokinetic profile. nih.govorientjchem.org

C-8 Position: Modifications at the C-8 position have also been investigated. For example, 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a synthon for further derivatization. orientjchem.org Fused heterocycles can also be built across the C-7 and C-8 positions. researchgate.netresearchgate.net

Amination Reactions at C-7

The substitution at the C-7 position of the quinoline (B57606) ring is a cornerstone of fluoroquinolone derivatization, profoundly influencing the compound's spectrum of activity and pharmacokinetic profile. The introduction of various amino groups at this position is a widely explored strategy to enhance antibacterial efficacy. This is typically achieved through a nucleophilic aromatic substitution reaction, where the fluorine or chlorine atom at C-7 is displaced by a primary or secondary amine.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A variety of cyclic amines, including piperazine and its derivatives, as well as pyrrolidinyl moieties, have been successfully introduced at the C-7 position. nih.govnih.gov These substitutions have been shown to be crucial for the interaction of fluoroquinolones with their bacterial targets, DNA gyrase and topoisomerase IV. nih.gov

For instance, the reaction of a 7-chloro-6-fluoro-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a substituted piperazine can yield a range of potent antibacterial agents. The nature of the substituent on the piperazine ring itself can be further modified to modulate the compound's properties.

| Starting Material | Amine | Product |

| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Piperazine | Ciprofloxacin (B1669076) |

| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Piperazine | Norfloxacin |

| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 3-Aminopyrrolidine | 7-(3-Amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

Alkylation at N-1

Alkylation at the N-1 position of the quinoline ring is a critical modification that significantly impacts the antibacterial activity of fluoroquinolones. The substituent at this position plays a key role in the interaction with the bacterial DNA gyrase. Common alkyl groups introduced at the N-1 position include ethyl and cyclopropyl moieties. The cyclopropyl group, in particular, has been shown to confer potent broad-spectrum antibacterial activity, as seen in widely used fluoroquinolones like ciprofloxacin.

The synthesis of N-1 alkylated derivatives typically involves the reaction of a 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester with an appropriate alkyl halide in the presence of a base. The ester group is subsequently hydrolyzed to yield the final carboxylic acid derivative. The choice of the N-1 substituent is a crucial aspect of the design of new fluoroquinolone analogues with improved therapeutic profiles.

| N-1 Substituent | Resulting Fluoroquinolone (example) |

| Ethyl | Norfloxacin |

| Cyclopropyl | Ciprofloxacin |

| 2,4-Difluorophenyl | Fleroxacin |

Strategic Substitutions at C-5 and C-8

Modifications at the C-5 and C-8 positions of the fluoroquinolone scaffold provide another avenue for optimizing the biological activity of these compounds. Substituents at these positions can influence the compound's antibacterial spectrum, potency, and safety profile. A variety of groups, including amino, hydroxyl, methyl, and chloro, have been introduced at these positions.

For example, the introduction of an amino group at the C-5 position has been shown to enhance the activity against Gram-positive bacteria. Similarly, a hydroxyl group at the C-5 position has been explored in the development of quinolone derivatives with anti-HIV activity. rsc.org Halogenation at the C-8 position, often with a chlorine or fluorine atom, can also modulate the compound's properties. An efficient method for the C-5 selective halogenation of quinolines using N-halosuccinimides in water has been reported, offering a convenient route to such derivatives. rsc.org

| Position | Substituent | Observed Effect (Example) |

| C-5 | -NH2 | Enhanced Gram-positive activity |

| C-5 | -OH | Potential anti-HIV activity rsc.org |

| C-8 | -Cl | Modulated antibacterial activity |

| C-8 | -OCH3 | Improved anti-Gram-positive activity |

Halogenation and Thionation Reactions

Halogenation and thionation are less common but still significant derivatization strategies for modifying the fluoroquinolone core. Halogenation can occur at various positions on the quinoline ring, influencing the electronic properties and biological activity of the molecule. As mentioned, selective halogenation at C-5 is achievable. rsc.org Additionally, the Hell-Volhard-Zelinski reaction provides a method for the α-halogenation of the carboxylic acid at the C-3 position, although this is a general reaction for carboxylic acids.

Thionation, the replacement of a carbonyl oxygen with a sulfur atom, offers a means to create novel analogues with potentially altered pharmacological profiles. The thionation of the C-4 carbonyl group of the fluoroquinolone scaffold has been investigated. For example, the thionation of levofloxacin, a structurally related fluoroquinolone, was achieved using Lawesson's reagent. The resulting thio-levofloxacin exhibited interesting changes in its spectroscopic properties and biological activity, suggesting that thionation could be a valuable tool for developing new quinolone derivatives. nih.gov

| Reaction | Reagent Example | Position of Modification | Potential Outcome |

| Halogenation | N-Halosuccinimide | C-5 of quinoline ring | Introduction of Cl, Br, or I rsc.org |

| Thionation | Lawesson's Reagent | C-4 carbonyl | Formation of a thiocarbonyl group nih.gov |

Structure Activity Relationship Sar Studies of Fluoroquinoline Carboxylic Acid Derivatives

Elucidation of Fluorine's Impact on Biological Activity

The introduction of a fluorine atom to the quinolone ring was a pivotal moment in the development of this class of compounds, dramatically enhancing their antibacterial potency. wikipedia.org The fluorine atom at the C-6 position, a hallmark of most modern fluoroquinolones, is particularly significant. asm.org This substitution confers broad and potent antimicrobial activity by improving both the binding to the DNA gyrase complex and the penetration through bacterial cell walls. nih.govnih.gov The fluorine atom likely perturbs the electronic balance of the quinolone's partially aromatic structure, strengthening pi-stacking interactions with DNA bases. nih.gov

While the C-6 fluorine is most common, fluorine at other positions also influences activity. For instance, the presence of fluorine at the C-8 position can affect target preference and potency. nih.gov Research into direct C-3 difluoromethylation of the quinoline (B57606) ring highlights ongoing efforts to explore how fluorination at different positions can modulate biological activity, an area that has historically been challenging to access synthetically. vjst.vn The unique properties of fluorine, including its small size and high electronegativity, allow it to mimic hydrogen while creating strong polar interactions, which can lead to enhanced binding at enzyme receptor sites and improved biological activity. nih.gov

Analysis of the Carboxylic Acid Group's Role in Target Interaction and Efficacy

The carboxylic acid group at the C-3 position and the keto group at C-4 are fundamental to the biological activity of fluoroquinolones, forming the core pharmacophore. nih.govnih.gov These two groups are essential for binding the drug to its target enzymes, bacterial DNA gyrase and topoisomerase IV. asm.org

The interaction is mediated through a water-metal ion bridge, where the carboxyl and keto oxygens form an octahedral complex with a magnesium (Mg²⁺) ion. nih.gov This complex then interacts with key amino acid residues—such as serine and aspartate or glutamate—within the quinolone resistance-determining region (QRDR) of the enzyme. nih.govmdpi.com This intricate binding forms an irreversible drug-enzyme-DNA ternary complex that blocks DNA replication and transcription, ultimately leading to bacterial cell death. nih.govnih.govnih.gov The acidity of the carboxylic acid group is a key determinant in these crucial drug-target interactions. researchgate.net While essential for activity, modifications of the C-3 carboxylic acid group, for instance by converting it into various heterocyclic moieties like oxadiazoles (B1248032) or aminothiazoles, have been explored to enhance or alter the pharmacological profile. nih.gov

| Position | Functional Group | Primary Role in Biological Activity | Reference |

|---|---|---|---|

| C-3 | Carboxylic Acid | Essential for binding to the DNA gyrase-DNA complex via a water-metal ion bridge. Forms the core pharmacophore with the C-4 keto group. | asm.orgnih.govnih.gov |

| C-4 | Keto Group | Works in concert with the C-3 carboxylic acid to bind the magnesium ion, crucial for target enzyme inhibition. | nih.govfrontiersin.org |

| C-6 | Fluorine | Enhances antibacterial potency, improves cell penetration, and strengthens binding to DNA gyrase. | nih.govasm.orgnih.gov |

Correlation Between C-3/C-6 Derivatization and Pharmacological Spectrum

While the C-3 carboxylic acid and C-6 fluorine are foundational for antibacterial activity, derivatization at these positions can significantly broaden the pharmacological spectrum.

C-3 Derivatization: Although the C-3 carboxylic acid is considered vital, research has shown that modifying it can yield compounds with novel activities. asm.org By converting the carboxylic acid into various functional derivatives such as amides, nitriles, or heterocycles (e.g., oxadiazoles, triazoles, aminothiazoles), researchers have developed hybrids with potent antimicrobial, antitubercular, and even antitumor activities. nih.gov For example, certain ciprofloxacin-oxadiazole hybrids have demonstrated high efficacy against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis strains. nih.gov These modifications can alter how the molecule interacts with its primary target or engage new targets altogether.

C-6 Derivatization: The C-6 position is not exclusively reserved for fluorine. The synthesis of C-6 aryl-substituted 4-quinolone-3-carboxylic acids has produced analogues with significant inhibitory effects against the hepatitis C virus (HCV) replicon. nih.gov Glycoconjugation, where a sugar moiety is attached at the C-6 position of a quinoline derivative, has also been explored as a strategy to improve the selectivity and cytotoxicity of potential anti-cancer agents. mdpi.com

| Position | Derivatization Example | Resulting Pharmacological Activity | Reference |

|---|---|---|---|

| C-3 | Conversion to 1,3,4-oxadiazole (B1194373) hybrids | Enhanced antimicrobial and antitubercular activity | nih.gov |

| C-3 | Conversion to aminothiazole analogs | Potent activity against multidrug-resistant bacterial strains | nih.gov |

| C-6 | Substitution with aryl groups | Anti-hepatitis C virus (HCV) activity | nih.gov |

| C-6 | Attachment of sugar moieties (Glycoconjugation) | Potential for improved anti-cancer selectivity and cytotoxicity | mdpi.com |

Influence of Substituents at N-1, C-5, C-7, and C-8 on Biological Profiles

Modifications at other positions of the quinoline ring are crucial for fine-tuning the biological profile of the compounds.

N-1 Position: The substituent at N-1 influences potency and pharmacokinetics. asm.org The introduction of a cyclopropyl (B3062369) group, as seen in ciprofloxacin (B1669076), is known to enhance antibacterial activity. mdpi.comnih.gov Other substitutions, such as a t-butyl group or a fluoro-substituted phenyl group, can enhance activity against Gram-positive bacteria or anaerobic bacteria, respectively. asm.org

C-5 Position: Modifications at C-5 are less common but can still impact activity. The introduction of an amino group at C-5 has been shown in some derivatives to contribute to antibacterial potency.

C-7 Position: The substituent at C-7 is a key determinant of the antibacterial spectrum, potency, and safety profile. nih.govfrontiersin.org The incorporation of a piperazine (B1678402) ring at this position significantly enhanced potency and led to second-generation fluoroquinolones like ciprofloxacin. wikipedia.orgnih.gov Bulky substituents at C-7 can also reduce the susceptibility of the drug to bacterial efflux pumps, a common mechanism of resistance. nih.gov The nature of the C-7 substituent can also influence the preference for inhibiting DNA gyrase versus topoisomerase IV. nih.gov

C-8 Position: A substituent at C-8 can also play a significant role. For example, a C-8 methoxy (B1213986) group is thought to contribute to the dual-targeting ability of some fluoroquinolones and can enhance activity against atypical pathogens. nih.govnih.gov Fusing the N-1 and C-8 positions to form a ring, as seen in levofloxacin (B1675101), can also alter the compound's activity profile. nih.gov

Computational and Theoretical Studies in Fluoroquinoline Carboxylic Acid Research

Molecular Docking Simulations for Target Elucidation and Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the research of fluoroquinolone carboxylic acids, docking simulations are pivotal for elucidating how these compounds interact with their primary bacterial targets: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.comoup.com

Docking studies with fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917) have revealed that these molecules bind to the enzyme-DNA complex, stabilizing it and thereby preventing the re-ligation of cleaved DNA. nih.govnih.gov The simulations show that the carboxylic acid and ketone moieties at the C-3 and C-4 positions of the quinolone core are crucial for this interaction, often mediated through a magnesium ion bridge to key amino acid residues in the enzyme's active site. nih.govnih.gov For a hypothetical compound like 3-Fluoroquinoline-6-carboxylic acid, docking studies would aim to predict its binding affinity and specific interactions within the quinolone-binding pocket of these topoisomerases. By analyzing the binding modes, researchers can rationalize the compound's potential antibacterial activity and suggest modifications to enhance its potency. For instance, studies have shown that substituents at the C-7 position can significantly influence the binding affinity and spectrum of activity. nih.gov

Table 1: Representative Data from Molecular Docking Studies of Fluoroquinolones with Bacterial Topoisomerases

| Fluoroquinolone Derivative | Target Enzyme (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Ciprofloxacin Analog | E. coli DNA Gyrase (2XCT) | -8.5 | Ser83, Asp87 |

| Norfloxacin Analog | S. aureus Topo IV (5CDQ) | -7.9 | Ser80, Glu84 |

| Novel Fluoroquinolone 1 | P. aeruginosa DNA Gyrase (WT) | -9.2 | Arg121, Gly77 |

| Novel Fluoroquinolone 2 | N. gonorrhoeae DNA Gyrase (MT) | -7.5 | Leu83, Asp87 |

Note: The data in this table is illustrative and based on published research on various fluoroquinolone derivatives to demonstrate the type of information generated from molecular docking studies. It does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.orgnih.gov For fluoroquinolone carboxylic acids, QSAR studies are instrumental in predicting the antibacterial potency of new derivatives based on their physicochemical properties, also known as molecular descriptors.

A typical QSAR study on fluoroquinolones involves calculating a variety of descriptors for a set of molecules with known antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC). aip.orgresearchgate.net These descriptors can be electronic (e.g., atomic charges, LUMO/HOMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov Statistical methods like multiple linear regression (MLR) are then used to build a model that correlates these descriptors with the observed activity. aip.orgresearchgate.net

For example, a QSAR model for a series of fluoroquinolone derivatives might look like: Log(1/MIC) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

These models can then be used to predict the activity of newly designed compounds, such as derivatives of this compound, before they are synthesized, thus saving time and resources. researchgate.netaip.org QSAR studies have shown that the electronic properties of the substituents on the quinolone ring and their spatial arrangement are critical for antibacterial activity. nih.govnih.gov

Table 2: Example of a QSAR Equation for Fluoroquinolone Derivatives

| Model Equation | Statistical Parameters | Key Descriptors |

| Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) | R² = 0.977 | Atomic charges on specific carbon and oxygen atoms, Energy of the Lowest Unoccupied Molecular Orbital (LUMO) |

Note: This QSAR equation is based on a published study on fluoroquinolone derivatives and serves as an example of the models generated. aip.orgresearchgate.net It does not represent a model specifically developed for this compound.

In Silico Methodologies for Predicting Biological Activity and Pharmacokinetic Properties

Beyond predicting the primary antibacterial activity, in silico methodologies are extensively used to forecast the broader biological activity profile and the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of drug candidates. nih.govmdpi.com For a compound like this compound, these predictions are crucial for assessing its drug-likeness and potential for clinical success.

Various web-based tools and software packages, such as SwissADME and ProTox-II, are employed to calculate a range of properties. nih.govkg.ac.rs These include predictions of oral bioavailability, blood-brain barrier penetration, interaction with drug-metabolizing enzymes (like cytochrome P450s), and potential toxicity. nih.govkg.ac.rs For instance, Lipinski's Rule of Five is a commonly used filter to assess the druglikeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

In silico toxicity prediction can flag potential issues such as hepatotoxicity or cardiotoxicity early in the drug discovery process. nih.govmdpi.com For fluoroquinolones, predicting their interaction with human topoisomerase II is also important to assess potential off-target effects. nih.gov These computational predictions, while not a substitute for experimental testing, provide valuable guidance for prioritizing and optimizing lead compounds. nih.govnih.gov

Computational Analysis of Drug Resistance Mechanisms and Target Mutations

The emergence of bacterial resistance is a major challenge for the clinical use of fluoroquinolones. nih.govyoutube.com Computational analysis plays a significant role in understanding the molecular basis of this resistance. The primary mechanism of resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. nih.govnih.govnih.gov

Molecular dynamics (MD) simulations and docking studies can be used to investigate how these mutations affect the binding of fluoroquinolones to their target enzymes. nih.gov For example, mutations at key residues like Ser83 and Asp87 in GyrA can reduce the binding affinity of drugs like ciprofloxacin, leading to decreased susceptibility. nih.govnih.gov By simulating the wild-type and mutant enzymes, researchers can quantify the energetic penalty of the mutation on drug binding and explain the observed resistance at a molecular level. This knowledge is critical for designing new fluoroquinolone derivatives that are less susceptible to existing resistance mechanisms or that can inhibit the mutant enzymes effectively. nih.govacs.org

Table 3: Common Mutations Conferring Fluoroquinolone Resistance

| Gene | Common Mutation | Effect on Fluoroquinolone Binding |

| gyrA | S83L (Serine to Leucine) | Reduced hydrogen bonding and steric hindrance |

| gyrA | D87N/G/Y (Aspartic acid to Asparagine/Glycine/Tyrosine) | Disruption of the Mg²⁺-mediated water bridge |

| parC | S80I (Serine to Isoleucine) | Altered binding pocket conformation |

| parC | E84K/G (Glutamic acid to Lysine/Glycine) | Change in electrostatic interactions |

Note: This table lists common mutations found in various bacterial species that confer resistance to fluoroquinolones. nih.govnih.govnih.gov

Thermodynamic Stability and Conformational Analyses

The thermodynamic stability and conformational flexibility of a drug molecule are fundamental properties that influence its solubility, absorption, and interaction with its biological target. Computational methods are employed to study these aspects of fluoroquinolone carboxylic acids.

Thermodynamic calculations can predict the relative stability of different conformations of a molecule and the energy barriers between them. This is important because the bioactive conformation, the one that binds to the target enzyme, may not be the lowest energy conformation in solution. Conformational analysis helps in understanding the range of shapes a molecule like this compound can adopt and how this flexibility might impact its biological activity.

Furthermore, the thermodynamics of solubility can be investigated computationally and experimentally. Studies on fluoroquinolones like ciprofloxacin and norfloxacin have shown that their solubility is an endothermic process, meaning it increases with temperature. unn.edu.ngjsppharm.org The standard free energy, enthalpy, and entropy of solubilization provide insights into the driving forces of this process. unn.edu.ngjsppharm.org These parameters are crucial for formulation development and for understanding how the compound will behave in a physiological environment. While detailed computational thermodynamic studies on this compound are not widely published, the principles derived from studies of related compounds are directly applicable.

Analytical and Characterization Methodologies for Fluoroquinoline Carboxylic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Fluoroquinoline-6-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environments, their proximity to one another, and their spin-spin coupling interactions. The highly deshielded proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. sigmaaldrich.com The aromatic protons on the quinoline (B57606) ring system would resonate in the range of 7-9 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the fluorine and carboxylic acid substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, generally between 160 and 180 ppm. sigmaaldrich.com The carbon atoms of the quinoline ring would appear in the aromatic region (approximately 110-150 ppm), with the carbon atom attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

A synthesis of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives reported that the proton signal for the COOH group was observed in the δ 14.68–15.29 range in the ¹H-NMR spectra. mdpi.com In the ¹³C-NMR spectra of these compounds, the carbonyl carbon of the 3-carboxylic acid group showed a peak at about 178 ppm. mdpi.com While not the exact compound, this data from a related structure provides a reasonable estimation for the expected chemical shifts in this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | C2: 145 - 155 |

| H4 | 7.5 - 8.0 | C3: 120 - 130 |

| H5 | 7.8 - 8.3 | C4: 135 - 145 |

| H7 | 7.6 - 8.1 | C4a: 125 - 135 |

| H8 | 8.0 - 8.5 | C5: 120 - 130 |

| COOH | 10.0 - 12.0 (broad) | C6: 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| C7: 115 - 125 (d, ³JCF ≈ 5-10 Hz) | ||

| C8: 130 - 140 | ||

| C8a: 140 - 150 | ||

| COOH: 165 - 175 |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, often forming dimers in the solid state. spectroscopyonline.com Superimposed on this broad O-H band would be the sharper C-H stretching vibrations of the aromatic quinoline ring.

Another key absorption is the strong C=O (carbonyl) stretching band of the carboxylic acid, which is expected to appear between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by conjugation with the quinoline ring and hydrogen bonding. The C-F stretching vibration would likely appear in the region of 1250-1000 cm⁻¹, and various C-C and C-N stretching vibrations of the quinoline ring would be observed in the fingerprint region (below 1500 cm⁻¹). In a study of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, the compounds were characterized by IR spectroscopy, confirming the presence of the key functional groups. nih.govresearchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Aromatic Ring | C=C & C=N Stretch | 1650 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Fluoroaromatic | C-F Stretch | 1250 - 1000 | Strong |

| Carboxylic Acid | O-H Bend | 950 - 910 | Broad, Medium |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed.

The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Fragmentation patterns can also be informative. For instance, the loss of the carboxylic acid group (as CO₂ and H₂O) is a common fragmentation pathway for carboxylic acids.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography is the most widely used technique for this purpose in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fluoroquinolone derivatives. acs.org It is used to determine the purity of this compound and to quantify it in various matrices. A reversed-phase HPLC method would be the most common approach.

In a typical setup, a C18 or similar nonpolar stationary phase would be used. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer), often with the pH adjusted to control the ionization state of the carboxylic acid and any basic nitrogen atoms in the quinoline ring. acs.orgsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the quinoline ring system is strongly UV-active. acs.org The retention time of the compound would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for purity assessment. For more complex mixtures or trace analysis, HPLC can be coupled with a mass spectrometer (LC-MS).

A study on the analysis of quinoline carboxylic acid antibiotics in honey utilized an HPLC method with a C18 column and a mobile phase of methanol (B129727) and phosphoric acid water, with UV detection at 280 nm. acs.org Another method for quinolinic acid analysis also employed a mixed-mode column with a mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 200 nm. sielc.com

Typical HPLC Parameters for the Analysis of Fluoroquinoline Carboxylic Acids

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic or Phosphoric Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~280 nm |

| Injection Volume | 10 - 20 µL |

X-ray Crystallography for Structural Determination

The crystal structure would reveal how the molecules pack in the crystal lattice and would detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions between the quinoline rings. This information is crucial for understanding the physicochemical properties of the solid form, including its solubility and stability. For instance, the crystal structure of a quinoline dicarbamic acid derivative was determined by single-crystal X-ray diffraction, revealing its cohesion and stabilization through C-H…O hydrogen bonds and Van-Der Waals interactions. chemmethod.com Similarly, the crystal structure of benzo[h]quinoline-3-carboxamide showed that the molecules are held together by nonclassical and classical intermolecular hydrogen bonds. researchgate.net

Emerging Research Directions and Future Prospects for Fluoroquinoline Carboxylic Acids

Design and Synthesis of Novel Fluoroquinolone Hybrid Molecules

A promising strategy to revitalize the therapeutic potential of fluoroquinolones is the design and synthesis of hybrid molecules. bldpharm.com This approach involves chemically linking a fluoroquinolone core with another pharmacophore, aiming to create a single molecule with dual or synergistic modes of action. bldpharm.comchemsrc.com

The rationale behind this strategy is multifaceted. Hybrid molecules can exhibit a broader spectrum of activity, overcome existing resistance mechanisms, and even reduce the likelihood of the emergence of new resistance. bldpharm.comchemsrc.com The linker used to connect the two molecular entities, which can be cleavable or non-cleavable, plays a crucial role in the pharmacokinetic and pharmacodynamic properties of the resulting hybrid. bldpharm.comchemsrc.com

Researchers have successfully synthesized a variety of fluoroquinolone hybrids, demonstrating the versatility of this approach. Some notable examples include:

Fluoroquinolone-Oxazolidinone Hybrids: These molecules combine the DNA gyrase-inhibiting properties of fluoroquinolones with the protein synthesis inhibition of oxazolidinones, creating a dual-action antibacterial agent.

Fluoroquinolone-Aminoglycoside Hybrids: By linking fluoroquinolones with aminoglycosides, researchers have created compounds with enhanced potency against both Gram-negative and Gram-positive bacteria, including resistant strains. chemicalregister.com

Fluoroquinolone-Flavonoid Hybrids: Flavonoids, known for their various biological activities, have been hybridized with fluoroquinolones to develop potent antibiotics against drug-resistant microorganisms. Some of these hybrids have shown the ability to inhibit both DNA gyrase and efflux pumps, a key resistance mechanism. netascientific.com

Fluoroquinolone-Heterocyclic Hybrids: A wide array of heterocyclic moieties, such as triazoles, thiazoles, and oxadiazoles (B1248032), have been attached to the fluoroquinolone scaffold. apolloscientific.co.uk These modifications can significantly enhance the antibacterial and even antifungal activity of the parent molecule. apolloscientific.co.ukchemical-suppliers.eu For instance, certain ciprofloxacin-sulfonamide hybrids have demonstrated significant antibacterial activity with potentially reduced central nervous system side effects. bldpharm.com

Interactive Table: Examples of Fluoroquinolone Hybrid Strategies

| Hybrid Partner | Rationale | Example Linkage | Potential Advantages |

| Oxazolidinone | Dual mechanism of action (DNA gyrase and protein synthesis inhibition) | Non-cleavable linker | Broader spectrum, reduced resistance development |

| Aminoglycoside | Enhanced potency and overcoming resistance | 1,2,3-triazole moiety | Increased efficacy against resistant Gram-negative and Gram-positive bacteria |

| Flavonoid | Inhibition of multiple targets (e.g., DNA gyrase and efflux pumps) | Ethylene (B1197577) linker | Overcoming efflux-mediated resistance, potential for antifungal activity |

| Sulfonamide | Synergistic antibacterial effects | Various linkers (azide, acetamide) | Enhanced potency, potentially improved safety profile |

| Thiazole (B1198619) | Broadening biological activity | Direct attachment or via linker | Improved activity against resistant strains, including MRSA |

Strategies for Overcoming Antimicrobial Resistance

The rise of antimicrobial resistance is a critical global health challenge, and fluoroquinolones have not been immune to this phenomenon. myskinrecipes.com Bacteria have developed several mechanisms to resist the effects of these drugs, primarily through mutations in the target enzymes (DNA gyrase and topoisomerase IV) and through the increased expression of efflux pumps that actively remove the drug from the bacterial cell. myskinrecipes.com

The development of hybrid molecules, as discussed in the previous section, is a primary strategy to combat this resistance. By incorporating a second active component, these hybrids can either bypass the existing resistance mechanism or inhibit it directly. For example, fluoroquinolone-flavonoid hybrids have been shown to inhibit efflux pumps, thereby restoring the activity of the fluoroquinolone moiety. netascientific.com Similarly, tobramycin-ciprofloxacin hybrids have been developed as adjuvants that can rescue the activity of fluoroquinolones against multidrug-resistant Pseudomonas aeruginosa by destabilizing the outer membrane of the bacteria. cymitquimica.com

Another approach involves the development of novel bacterial topoisomerase inhibitors (NBTIs) that are structurally distinct from fluoroquinolones but target the same enzymes. sigmaaldrich.com These compounds are designed to bind to the enzymes in a different manner, thereby avoiding the resistance conferred by mutations in the quinolone-resistance determining regions (QRDRs). sigmaaldrich.com

Exploration of Untapped Therapeutic Applications

While fluoroquinolones are renowned for their antibacterial properties, recent research has unveiled their potential in other therapeutic areas, most notably in oncology. fdc-chemical.combldpharm.com The mechanism of action of fluoroquinolones, which involves the inhibition of topoisomerase II, is also relevant to cancer therapy, as this enzyme is crucial for the replication of cancer cells. bldpharm.com

This has led to the exploration of fluoroquinolone derivatives as potential anticancer agents. fdc-chemical.combldpharm.com Drug repositioning, the investigation of existing drugs for new therapeutic purposes, offers an attractive pathway for developing new cancer treatments due to the reduced costs and timelines associated with it. fdc-chemical.com

Research in this area has focused on several strategies:

Modification of the Fluoroquinolone Scaffold: Scientists are systematically modifying the chemical structure of fluoroquinolones to enhance their antiproliferative effects against various cancer cell lines. bldpharm.com

Metal Complexes of Fluoroquinolones: The formation of metal complexes with fluoroquinolones, for instance with terbium(III), has been shown to yield compounds with cytotoxic activity that in some cases exceeds that of other metal-quinolone complexes. bldpharm.com

Hybrid Molecules: The hybrid molecule strategy is also being applied in the context of cancer therapy. By combining a fluoroquinolone with a known anticancer agent or a molecule that targets a different cancer pathway, researchers aim to create synergistic or multi-targeted therapies. cymitquimica.com

Beyond cancer, the versatile structure of fluoroquinolones makes them promising candidates for the development of agents with antiviral and anti-inflammatory activities. chemical-suppliers.eu

Advancements in Sustainable Synthesis of Fluoroquinolone Carboxylic Acids

The principles of "green chemistry" are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve efficiency. The chemical synthesis of fluoroquinolones traditionally involves multi-step processes that can utilize hazardous reagents and solvents.

Recent advancements in synthetic methodologies are addressing these challenges by focusing on more sustainable approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating methods.

Metal-Free Synthesis: Researchers are developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. These methods often offer advantages in terms of cost and environmental impact.

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency, reduce waste, and save time and resources.

Use of Greener Solvents: The replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key focus of green chemistry in pharmaceutical synthesis.

These green catalytic processes not only provide more sustainable routes to existing fluoroquinolones but also facilitate the rapid and efficient synthesis of novel derivatives for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated quinolinecarboxylic acids typically involves cyclization of fluorinated anilines with keto-esters or via Gould-Jacobs reactions under thermal conditions. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a related compound) is synthesized by reacting glycine derivatives with fluorinated nitroaromatics in ethanolic NaHCO₃ at 70–80°C for 24–72 hours . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of fluorinated intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for quinoline derivatives), NMR (¹H/¹³C and ¹⁹F for fluorine environment analysis), and mass spectrometry. For example, fluorinated quinoline derivatives like 6-(trifluoromethyl)quinoline-3-carboxylic acid are validated via InChI key comparisons and SMILES notation to confirm regiochemistry . Purity assays should reference standards from authoritative databases (e.g., PubChem) .

Q. What safety protocols are critical when handling fluorinated quinolinecarboxylic acids?

- Methodological Answer : Follow GHS guidelines:

- Personal Protection : Wear EN 166/NIOSH-certified goggles, EN 374-compliant gloves, and flame-resistant lab coats to prevent skin/eye contact .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and ensure ventilation to mitigate inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or thermal degradation .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Fluorinated quinolines exhibit pH-dependent stability due to the carboxylic acid moiety. In acidic conditions (pH < 3), protonation of the carboxyl group reduces solubility and increases precipitation risk. In alkaline media (pH > 9), deprotonation enhances solubility but may accelerate hydrolysis of the fluorine substituent. Stability studies should use UV-Vis spectroscopy to monitor degradation kinetics, referencing protocols for ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Q. What strategies mitigate regioselectivity challenges during fluorination of quinoline-6-carboxylic acid precursors?

- Methodological Answer : Regioselective fluorination can be achieved via:

- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts in aprotic solvents (e.g., DMF) to target electron-rich positions .

- Nucleophilic Aromatic Substitution : Introduce fluorine at electron-deficient positions (e.g., para to electron-withdrawing groups) using KF/CuI catalysts .

- Contradiction Analysis : Discrepancies in reported yields may arise from competing side reactions (e.g., defluorination or ring-opening), necessitating LC-MS to identify byproducts .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : Fluorine’s electronegativity enhances membrane permeability and metabolic stability. For example, trifluoromethyl groups in 6-(trifluoromethyl)quinoline-3-carboxylic acid increase lipophilicity (logP > 2.5), improving bioavailability . However, steric hindrance at the 3-position may reduce binding affinity to target enzymes. Computational modeling (e.g., DFT or molecular docking) is recommended to predict structure-activity relationships .

Q. What analytical techniques resolve contradictions in reported pKa values for fluorinated quinolinecarboxylic acids?

- Methodological Answer : Use potentiometric titration with a glass electrode in standardized buffers (e.g., 0.1 M KCl) to measure pKa. Conflicting values may arise from solvent effects (e.g., DMSO vs. water) or impurities. Cross-validate results with UV-spectrophotometric titrations, as demonstrated for 3-caffeoylquinic acid derivatives .

Data-Driven Research Questions

Q. How can researchers design experiments to assess the environmental impact of this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge, monitoring fluoride ion release via ion chromatography. For ecotoxicity, use Daphnia magna acute toxicity assays (EC₅₀) and Algae growth inhibition tests . Compare results with structurally similar compounds like 9-fluorenecarboxylic acid to identify structure-toxicity trends .

Q. What computational methods predict the spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and IR spectra. Compare computed values with experimental data from NIST Chemistry WebBook entries for fluorinated analogs (e.g., 3-fluorophenylacetic acid) . Discrepancies >5% suggest conformational flexibility or solvent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.